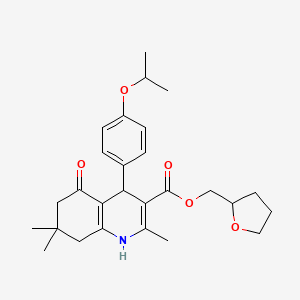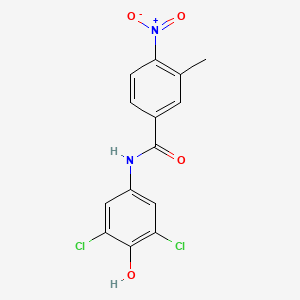![molecular formula C16H17N3O3S B4164488 N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4164488.png)
N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide, commonly known as NPTT, is a synthetic compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential use in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of NPTT is still not fully understood. However, it is believed that NPTT exerts its effects by interacting with various cellular targets, including DNA, RNA, and proteins. NPTT has been shown to induce DNA damage, inhibit DNA synthesis, and disrupt RNA synthesis. It has also been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
NPTT has been shown to have various biochemical and physiological effects. In cancer research, NPTT has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In infectious disease research, NPTT has been shown to disrupt the cell membranes of bacteria and viruses, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPTT in lab experiments is its high potency and selectivity. NPTT has been shown to have a low toxicity profile and a high therapeutic index, making it a promising candidate for drug development. However, one limitation of using NPTT in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for NPTT research. One direction is to further elucidate the mechanism of action of NPTT. Another direction is to optimize the synthesis method of NPTT to improve its solubility and pharmacokinetic properties. Additionally, NPTT can be further studied for its potential use in treating other diseases, such as neurological disorders and autoimmune diseases. Finally, NPTT can be used as a lead compound for drug development, and its derivatives can be synthesized and tested for their efficacy and safety.
Wissenschaftliche Forschungsanwendungen
NPTT has been extensively studied for its potential use in treating various diseases, including cancer and infectious diseases. In cancer research, NPTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, NPTT has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Eigenschaften
IUPAC Name |
N-(5-nitro-2-piperidin-1-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-5-4-10-23-15)17-13-11-12(19(21)22)6-7-14(13)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRWAIMWZGEZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164426.png)
![N-[1-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4164456.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4164462.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4164466.png)
![1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164472.png)
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164478.png)
![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164480.png)

![N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4164485.png)
![5-[(2-methylbutanoyl)amino]isophthalic acid](/img/structure/B4164494.png)
![4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4164500.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-(propionylamino)benzamide](/img/structure/B4164506.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B4164516.png)